molecular formula C6H4ClF5O2S2 B1530395 4-(Pentafluorosulfur)benzenesulfonyl chloride CAS No. 1211516-26-5

4-(Pentafluorosulfur)benzenesulfonyl chloride

Cat. No.: B1530395
CAS No.: 1211516-26-5
M. Wt: 302.7 g/mol
InChI Key: LQEOIYDDOVVHIF-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfur)benzenesulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a pentafluorosulfur group and a sulfonyl chloride group

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting 4-(pentafluorosulfanyl)aniline with chlorosulfonic acid under controlled conditions.

  • Industrial Production Methods: Large-scale production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent the formation of unwanted byproducts.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid group.

  • Substitution: Substitution reactions can replace the sulfonyl chloride group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles can be used to substitute the sulfonyl chloride group.

Major Products Formed:

  • Oxidation: Sulfonic acids and other oxidized derivatives.

  • Reduction: Sulfonic acids.

  • Substitution: A wide range of functionalized derivatives depending on the nucleophile used.

Mechanism of Action

Target of Action

The primary target of 4-(Pentafluorosulfur)benzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a process known as chlorosulfonation . In this process, the compound reacts with chlorosulfonic acid to produce benzenesulfonic acid and hydrochloric acid. The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Biochemical Pathways

The chlorosulfonation process involving this compound affects the sulfonation pathway . Sulfonation is a critical biochemical pathway involved in the metabolism and detoxification of various compounds. The downstream effects of this pathway include the formation of water-soluble sulfate conjugates that can be readily excreted from the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s reactivity, as the chlorosulfonation process is acid-catalyzed . Additionally, temperature and solvent conditions can also impact the rate and efficiency of the reaction.

Scientific Research Applications

4-(Pentafluorosulfur)benzenesulfonyl chloride has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis to introduce the pentafluorosulfur group into other molecules.

  • Biology: The compound can be used to study the effects of pentafluorosulfur groups on biological systems.

  • Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-(Pentafluorosulfanyl)aniline: Similar structure but lacks the sulfonyl chloride group.

  • 4-(Pentafluorosulfanyl)phenol: Similar structure but has a hydroxyl group instead of the sulfonyl chloride group.

Uniqueness: 4-(Pentafluorosulfur)benzenesulfonyl chloride is unique due to the presence of both the pentafluorosulfur group and the sulfonyl chloride group, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-1-3-6(4-2-5)16(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEOIYDDOVVHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211516-26-5
Record name 4-(Pentafluorosulfur)benzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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